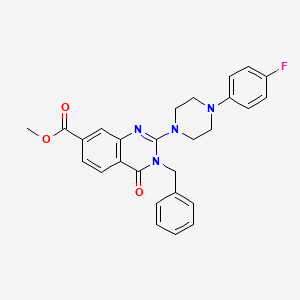![molecular formula C15H16N2O3S B2584240 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate CAS No. 338402-00-9](/img/structure/B2584240.png)
2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate is a complex organic compound with unique properties that make it valuable in various fields of scientific research and industrial applications. This compound belongs to the family of pyrimidines, characterized by a pyrimidine ring structure with additional functional groups that confer specific reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes:
Pyrimidine ring formation: : The construction of the pyrimidine ring can be achieved through cyclization reactions involving key starting materials such as β-ketoesters and thiourea under acidic conditions.
Functional group introduction: : Introduction of the methylsulfanyl group is often performed using methyl iodide and a base such as potassium carbonate.
Coupling with benzenecarboxylate: : The final step involves the coupling of the pyrimidine derivative with benzenecarboxylate through esterification reactions, typically using condensing agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound requires scalable and efficient processes, ensuring high yield and purity. Methods often incorporate:
Batch reactors: with controlled temperature and pressure conditions to optimize reaction rates.
Continuous flow reactors: for larger-scale synthesis, offering advantages in terms of consistency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized using agents such as hydrogen peroxide, yielding sulfoxides and sulfones.
Reduction: : Reductive conditions, such as using sodium borohydride, can reduce the carbonyl groups to alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the methylsulfanyl group, often using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, acetic acid as solvent.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Sodium hydroxide, potassium cyanide in aqueous or organic solvents.
Major Products
Oxidation: : Produces sulfoxides and sulfones.
Reduction: : Results in alcohol derivatives.
Substitution: : Yields substituted pyrimidines with diverse functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is utilized as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, particularly targeting key metabolic pathways in pathogenic microorganisms.
Medicine
In medical research, it is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Its unique structure allows for selective interaction with biological targets, making it a promising candidate for drug development.
Industry
Industrially, it is used in the synthesis of advanced materials, such as polymers with specific properties for use in electronics and coatings.
Mechanism of Action
The mechanism by which 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate exerts its effects involves interactions with molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, altering the enzyme's structure, and reducing its catalytic efficiency. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-[4-Ethyl-2-(ethylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate
2-[4-Methyl-2-(methylsulfinyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate
2-[4-Methyl-2-(methylsulfonyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate
Uniqueness
Compared to its analogs, 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate is unique due to the presence of the methylsulfanyl group, which influences its reactivity and interaction with biological targets. This functional group imparts distinct chemical properties, enabling selective modifications and enhancing its versatility in various applications.
Properties
IUPAC Name |
2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)ethyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-12(13(18)17-15(16-10)21-2)8-9-20-14(19)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGHIWNOYMSVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CCOC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
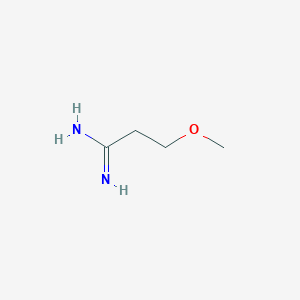

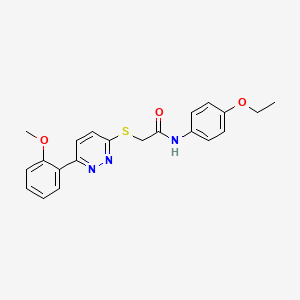
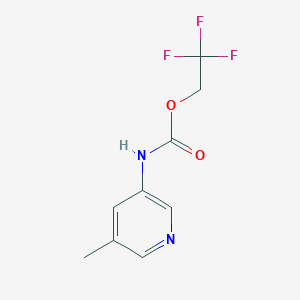
![N-(2,6-dimethylphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2584165.png)
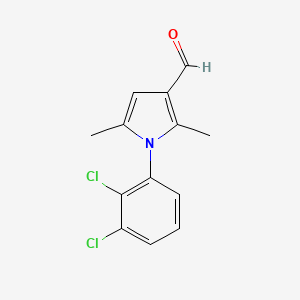
![(2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2584168.png)
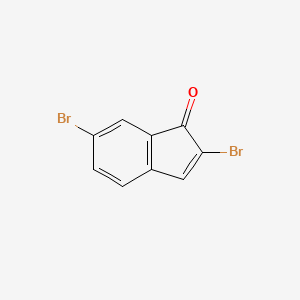
![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]acetamide](/img/structure/B2584171.png)
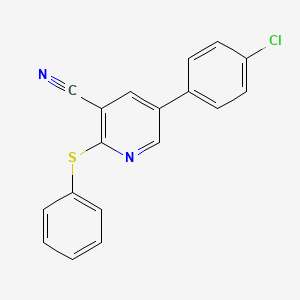
![2-(4-Chlorobenzyl)-4-methyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2584174.png)
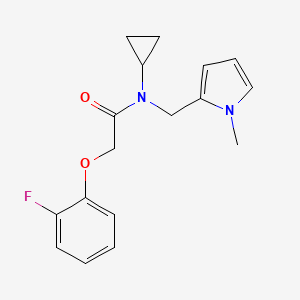
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2584177.png)
